molecular formula C8H6ClFO3 B13976219 4-Chloro-5-fluoro-2-methoxybenzoic acid

4-Chloro-5-fluoro-2-methoxybenzoic acid

Cat. No.: B13976219
M. Wt: 204.58 g/mol
InChI Key: PZTRHTYBBCANOB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methoxybenzoic acid (CAS 1387444-73-6) is a high-purity, solid aromatic benzoic acid derivative valued in research as a key synthetic intermediate. Its structure, featuring chloro, fluoro, and methoxy substituents on a benzoic acid core, makes it a versatile building block in medicinal chemistry and materials science. It serves as a precursor in the synthesis of transition metal complexes, which have demonstrated significant anticancer activity in cytotoxicity studies against lung and liver cancer cell lines . Furthermore, its close structural analogs are integral in developing novel pharmaceutical candidates, such as niclosamide analogs investigated for their potent anti-SARS-CoV-2 activity . As a rigid aromatic carboxylic acid, it can act as an organic ligand in constructing metal-organic frameworks (MOFs) and coordination polymers, with its substituent pattern influencing the final material's properties . This product is intended for research applications and is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

PZTRHTYBBCANOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Acylation and Oxidation of 2,4-Dichloro-5-fluorobenzene

One patented method involves the acylation of 2,4-dichloro-5-fluorobenzene with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride or iron(III) chloride. The reaction is conducted without a diluent at temperatures ranging from 10 to 150 °C, producing 2,4-dichloro-5-fluorophenyl ethyl ketone as an intermediate.

Subsequently, this ketone intermediate is oxidized using an aqueous sodium hypochlorite solution (chlorinated soda solution) at 0 to 140 °C to yield 4-chloro-5-fluoro-2-methoxybenzoic acid. The process can be carried out without isolating the intermediate, and the final product is obtained by filtration after precipitation.

Step Reactants Catalyst Conditions Product Yield/Notes
1 2,4-Dichloro-5-fluorobenzene + Acetyl chloride Aluminum chloride or iron(III) chloride 10–150 °C, no diluent 2,4-Dichloro-5-fluorophenyl ethyl ketone (intermediate) Intermediate may be used directly
2 Intermediate + Sodium hypochlorite (chlorinated soda) None 0–140 °C 4-Chloro-5-fluoro-2-methoxybenzoic acid Purified by filtration

This method is notable for avoiding organic solvents and enabling high purity and yield of the target acid, suitable for industrial scale production.

Methylation, Chlorination, and Hydrolysis Starting from Aminosalicylic Acid Derivatives

Another synthetic route, although for a related compound 4-amino-5-chloro-2-methoxybenzoic acid, provides insight into preparation strategies involving methylation and chlorination steps that could be adapted for the fluoro-substituted analog.

The process includes:

  • Methylation of p-aminosalicylic acid with dimethyl sulfate in acetone under potassium hydroxide catalysis at 20–30 °C to yield 4-amino-2-methoxybenzoic acid methyl ester.

  • Chlorination of the methyl ester with N-chlorosuccinimide in dimethylformamide at 65–75 °C to introduce the chloro substituent at the 5-position.

  • Hydrolysis of the methyl ester under alkaline reflux conditions (methanol/water with potassium hydroxide), followed by acidification to precipitate the final acid.

Step Reactants Conditions Product Yield/Notes
1 p-Aminosalicylic acid + Dimethyl sulfate + KOH 20–30 °C, acetone solvent 4-Amino-2-methoxybenzoic acid methyl ester Methylation step
2 Methyl ester + N-chlorosuccinimide (NCS) + DMF 65–75 °C Methyl 4-amino-5-chloro-2-methoxybenzoate Chlorination step
3 Methyl ester + KOH + MeOH/H2O reflux Reflux 2+ hours, decolorization with activated carbon 4-Amino-5-chloro-2-methoxybenzoic acid Hydrolysis and acidification

This method is characterized by mild reaction conditions, relatively high yield (up to 90.8% reported for the amino derivative), and suitability for industrial scale-up due to low-cost reagents and straightforward purification.

Comparative Analysis of Preparation Methods

Feature Acylation/Oxidation Method Methylation/Chlorination/Hydrolysis Method Notes
Starting material 2,4-Dichloro-5-fluorobenzene p-Aminosalicylic acid Different raw materials
Key reagents Acetyl chloride, AlCl3, NaOCl Dimethyl sulfate, N-chlorosuccinimide, KOH Different functionalization strategies
Reaction conditions 10–150 °C (acylation), 0–140 °C (oxidation) 20–75 °C (methylation, chlorination), reflux (hydrolysis) Moderate temperatures
Solvent use No diluent for acylation; aqueous for oxidation Acetone, DMF, methanol/water Solvent-intensive in second method
Yield High, with direct isolation possible Up to 90.8% for amino derivative Both methods offer good yields
Industrial applicability Suitable for scale-up, avoids organic solvents Suitable for scale-up, uses inexpensive reagents Both methods industrially viable

Research Findings and Notes

  • The acylation/oxidation method is notable for its solvent-free acylation step and use of chlorinated soda as a green oxidant, which may reduce environmental impact and cost.

  • The methylation/chlorination/hydrolysis route leverages well-established reactions for aromatic substitution and ester hydrolysis, with the advantage of mild conditions and good control over substitution patterns.

  • No direct preparation methods using benchchem.com or smolecule.com were included due to reliability concerns.

  • The presence of both chloro and fluoro substituents in the aromatic ring requires careful control of reaction conditions to avoid undesired side reactions or substitution patterns.

  • Purification typically involves crystallization or filtration of precipitated solids after acidification or neutralization steps.

Summary Table of Preparation Methods

Method Key Steps Temperature Range Catalyst/Reagent Yield (%) Advantages Disadvantages
Acylation & Oxidation Acylation of 2,4-dichloro-5-fluorobenzene; oxidation with NaOCl 10–150 °C (acylation), 0–140 °C (oxidation) Aluminum chloride, NaOCl High Solvent-free acylation; green oxidant Requires handling of corrosive reagents
Methylation, Chlorination, Hydrolysis Methylation with dimethyl sulfate; chlorination with NCS; hydrolysis with KOH 20–75 °C (methylation, chlorination), reflux (hydrolysis) Dimethyl sulfate, NCS, KOH ~90 Mild conditions; inexpensive reagents Multi-step; solvent use

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-5-fluoro-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-chloro-5-fluoro-2-methoxybenzoic acid and its analogs:

Compound Name Substituents (Positions) Molecular Formula Key Functional Features
4-Chloro-5-fluoro-2-methoxybenzoic acid 4-Cl, 5-F, 2-OCH₃ C₈H₆ClFO₃ Halogenated, methoxy, carboxylic acid
4-Amino-5-chloro-2-methoxybenzoic acid 4-NH₂, 5-Cl, 2-OCH₃ C₈H₈ClNO₃ Amino group (electron-donating), bioactivity
5-Chloro-2-methoxybenzoic acid 5-Cl, 2-OCH₃ C₈H₇ClO₃ Simpler halogen-methoxy substitution
4-Chloro-2-fluoro-5-nitrobenzoic acid 4-Cl, 2-F, 5-NO₂ C₇H₃ClFNO₄ Nitro group (strong electron-withdrawing)
2-Chloro-5-(4-methoxyphenyl)benzoic acid 2-Cl, 5-(4-OCH₃-C₆H₄) C₁₄H₁₁ClO₃ Bulky aryl substituent

Physicochemical Properties

  • Polarity and Solubility: The presence of fluorine (high electronegativity) and methoxy (moderate polarity) groups enhances hydrophilicity compared to non-halogenated analogs. However, the nitro group in 4-chloro-2-fluoro-5-nitrobenzoic acid significantly increases polarity, reducing solubility in non-polar solvents .

Key Research Findings and Limitations

  • Biological Selectivity: Unlike cisapride (a 5-HT₄ agonist with cardiac side effects), 4-amino-5-chloro-2-methoxybenzoic acid derivatives show cardiac safety due to selective receptor activation.
  • Synthetic Limitations : Attempts to synthesize 8-membered benzodiazocine cycles from 4-chloro-2-fluoro-5-nitrobenzoic acid failed, highlighting steric and electronic constraints in larger ring formation.
  • Metabolic Stability : Fluorine in the target compound likely enhances resistance to cytochrome P450-mediated degradation, a critical advantage in drug design.

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